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1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3104824
CAS No.: 15018-50-5
M. Wt: 204.18 g/mol
InChI Key: MECMQZBUZCGXQW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic organic chemistry is the study of cyclic compounds containing atoms of at least two different elements in their rings. Pyrimidine (B1678525) is a six-membered aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3 of the ring. microbenotes.comnumberanalytics.com The pyrimidine scaffold is of immense interest to organic and medicinal chemists because it is a core component of many natural and synthetic molecules with diverse biological activities. nih.gov

Pyrimidines are fundamental to life, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential building blocks of DNA and RNA. microbenotes.comumich.edu Beyond their biological role, pyrimidine derivatives have found applications in various fields, including pharmaceuticals and materials science. numberanalytics.comnih.gov The versatility of the pyrimidine ring allows for functionalization at multiple positions, making it a crucial building block for the synthesis of complex molecules. numberanalytics.com 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a prime example of a synthetic derivative, where the core pyrimidine structure has been modified to create a compound with specific properties.

The Pyrimidinetrione Core: Structural Features and Significance

The core of this compound is the 2,4,6(1H,3H,5H)-pyrimidinetrione structure, commonly known as barbituric acid. mdpi.comnih.gov This parent compound was first synthesized in 1864. mdpi.com

Key structural features of the pyrimidinetrione core include:

A Six-Membered Heterocyclic Ring: Composed of four carbon atoms and two nitrogen atoms. microbenotes.com

Three Carbonyl Groups: Located at positions 2, 4, and 6, which influence the molecule's electronic properties and reactivity. nih.gov

Active Methylene (B1212753) Group: The carbon at position 5 (C-5) is flanked by two carbonyl groups, making the attached protons acidic and the carbon nucleophilic. This site is a common point for chemical modifications. irapa.org

The pyrimidinetrione ring can exist in several tautomeric forms, including a tri-keto form and various enol forms (e.g., 2,4,6-trihydroxypyrimidine). wikipedia.orgnist.gov This tautomerism is a key aspect of its chemistry. The significance of the pyrimidinetrione core lies in its role as a versatile scaffold in organic synthesis. mdpi.com By introducing various substituents at the C-5 position or on the nitrogen atoms, a vast library of derivatives can be created. mdpi.comresearchgate.net These derivatives have been explored for a wide range of applications, demonstrating the modularity and importance of this chemical scaffold. nih.gov

Historical Development and Academic Research Landscape of Pyrimidinetrione Scaffold

The history of the pyrimidinetrione scaffold began with the synthesis of barbituric acid by Adolf von Baeyer in 1864, created by combining urea (B33335) and malonic acid. mdpi.com While barbituric acid itself is not pharmacologically active, the discovery that substituting the hydrogen atoms at the C-5 position with alkyl or aryl groups could produce compounds with sedative-hypnotic properties launched a new era in medicinal chemistry. mdpi.comnih.gov

The first of these derivatives to be used in medicine was barbital (B3395916) in 1903, followed by phenobarbital (B1680315) in 1912. wikipedia.org This led to the synthesis of over 2,500 different barbiturates throughout the 20th century, with around 50 finding clinical use. wikipedia.org

Table 2: Key Milestones in Pyrimidinetrione Research

Year Milestone
1864 Adolf von Baeyer synthesizes the parent compound, barbituric acid. mdpi.com
1903 Barbital, the first pharmacologically active barbiturate (B1230296), is introduced into medicine. wikipedia.org
1912 Phenobarbital is marketed, becoming a widely used anticonvulsant. wikipedia.org

The academic research landscape for the pyrimidinetrione scaffold remains active and has diversified significantly. Contemporary research focuses on leveraging the unique chemical properties of this core structure for applications beyond its traditional central nervous system effects. Current areas of investigation include:

Drug Discovery: The pyrimidinetrione scaffold is being explored for developing new therapeutic agents. Researchers are designing and synthesizing novel derivatives as inhibitors of enzymes like matrix metalloproteinases (MMPs) and kinases, which are targets in cancer and inflammatory diseases. nih.govnih.gov The scaffold's ability to be easily modified allows for the fine-tuning of structure-activity relationships. nih.gov

Organic Synthesis: Barbituric acid and its derivatives are valuable building blocks in multicomponent reactions (MCRs) to create complex heterocyclic compounds. mdpi.com

Materials Science: The photophysical properties of certain pyrimidinetrione derivatives have led to their investigation as dyes and fluorogenic sensors. mdpi.com

The enduring interest in the pyrimidinetrione scaffold underscores its fundamental importance in heterocyclic chemistry, with ongoing research continuing to unlock its potential in various scientific domains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B3104824 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 15018-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECMQZBUZCGXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294383
Record name 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15018-50-5
Record name MLS002703331
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Record name 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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Advanced Synthetic Methodologies for 1 Phenyl 2,4,6 1h,3h,5h Pyrimidinetrione

Cyclocondensation Reactions for Pyrimidinetrione Ring Formation

Cyclocondensation reactions are fundamental in the synthesis of the pyrimidinetrione ring structure. These reactions involve the formation of the heterocyclic ring from acyclic precursors in a single step, which is both atom-economical and efficient. The primary approaches involve the reaction of a urea (B33335) derivative with a three-carbon component, typically a malonic acid derivative.

Cyclocondensation of Substituted Malonyl Ureas

While less common, the intramolecular cyclocondensation of a substituted malonyl urea, specifically N-phenyl-N'-(malonyl)urea, presents a direct theoretical route to 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. This method involves the pre-formation of the bond between the urea nitrogen and the malonyl group. The subsequent intramolecular cyclization would then be induced by a dehydrating agent or thermal conditions to form the pyrimidinetrione ring. This approach offers the advantage of a controlled ring closure but may require more complex starting material synthesis.

Cyclocondensation of Barbituric Acid Derivatives

The synthesis of this compound can also be envisioned through the modification of a pre-existing barbituric acid ring. For instance, the arylation of barbituric acid at the N-1 position with a phenyl-donating reagent could yield the desired product. This approach is contingent on achieving selective N-phenylation over O-arylation or reaction at the C-5 position. Advanced catalytic systems, such as those based on palladium or copper, are often employed for such N-arylation reactions, providing a pathway to the target molecule from a readily available starting material.

Reactions involving Substituted Phenylureas and Malonate Derivatives

The most widely employed and well-documented method for the synthesis of this compound is the intermolecular cyclocondensation of a substituted phenylurea with a malonate derivative. prepchem.com This reaction is a variation of the classical barbituric acid synthesis.

A common procedure involves the reaction of phenylurea with a dialkyl malonate, such as dimethyl malonate or diethyl malonate, in the presence of a strong base. prepchem.comgatech.edu The base, typically sodium ethoxide or sodium methoxide (B1231860), serves to deprotonate the urea and the malonate, facilitating the nucleophilic attack and subsequent cyclization. prepchem.comgatech.edu

The general reaction scheme is as follows:

Phenylurea + Dialkyl Malonate --(Base, Solvent, Heat)--> this compound + 2 Alkyl Alcohol

A specific laboratory-scale synthesis involves the slow addition of phenylurea and dimethyl malonate to a solution of sodium in anhydrous ethanol (B145695). prepchem.com The reaction mixture is then heated at reflux for an extended period to ensure the completion of the reaction. prepchem.com

Reaction Conditions and Optimization Strategies

The success of the synthesis of this compound is highly dependent on the careful control and optimization of reaction conditions. Key parameters that are manipulated to maximize yield and purity include temperature, reaction time, and the choice of solvent.

Influence of Temperature and Reaction Time on Synthetic Outcomes

Temperature and reaction time are critical, interdependent parameters in the synthesis of this compound. The cyclocondensation reaction typically requires elevated temperatures to overcome the activation energy barrier for ring formation.

In the synthesis from phenylurea and dimethyl malonate, the reaction is commonly carried out at the reflux temperature of the solvent, which is often ethanol. prepchem.com This elevated temperature provides the necessary thermal energy for the reaction to proceed at a reasonable rate. A prolonged reaction time, typically in the range of 8 to 12 hours, is often necessary to drive the reaction to completion and maximize the yield of the desired product. prepchem.com Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and to avoid the formation of degradation byproducts that may occur with excessive heating.

ParameterConditionOutcome
TemperatureReflux (Ethanol)Facilitates the rate of cyclocondensation
Reaction Time8-12 hoursAims for completion of the reaction and maximization of yield

Solvent Selection Effects on Reaction Efficiency and Product Purity

These polar protic solvents are effective at dissolving the reactants and the base (sodium alkoxide), creating a homogeneous reaction medium. prepchem.comgatech.edu The use of an anhydrous solvent is critical, as the presence of water can hydrolyze the malonate ester and consume the strong base, thereby reducing the efficiency of the reaction. The purity of the product is also influenced by the solvent, as the choice of solvent can affect the solubility of impurities and byproducts, facilitating their removal during the work-up and purification stages.

SolventRationale for UseImpact on Reaction
Anhydrous EthanolGood solubility for reactants and base; allows for reflux at a suitable temperature.Promotes a homogeneous reaction environment and facilitates the desired cyclocondensation.
Anhydrous MethanolSimilar properties to ethanol; used with sodium methoxide as the base.Effective in promoting the reaction, particularly when sodium methoxide is the chosen base. gatech.edu

Catalytic Methodologies in Pyrimidinetrione Synthesis (e.g., P₂O₅, Mineral Acids, Sodium Ethoxide, DABCO-based Catalysts)

The synthesis of the pyrimidinetrione ring system, the core of this compound, relies on condensation reactions facilitated by various catalysts. The choice of catalyst is crucial as it influences reaction rate, yield, and purity of the final product. Common methodologies employ both basic and acidic catalysts.

Sodium Ethoxide: As a strong base, sodium ethoxide is one of the most traditional and widely used catalysts for synthesizing barbituric acid and its derivatives. orgsyn.orgcdnsciencepub.com It functions by deprotonating the active methylene (B1212753) group of a malonic ester, such as dimethyl malonate, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of urea or a substituted urea, initiating the condensation-cyclization sequence. slideshare.net The reaction is typically carried out in absolute ethanol, where sodium metal is dissolved to form sodium ethoxide in situ. orgsyn.orgcdnsciencepub.com This method is valued for its general applicability and often results in high yields, ranging from 70-98% for various barbiturates. cdnsciencepub.com

Mineral Acids and Dehydrating Agents: Acid-catalyzed condensation offers an alternative route. Mineral acids like hydrochloric acid can be used, particularly in the work-up phase, to neutralize the reaction mixture and precipitate the product. orgsyn.org Dehydrating agents such as phosphorus oxychloride (POCl₃), which has similar applications to phosphorus pentoxide (P₂O₅), can also facilitate the reaction between a malonic acid and a urea derivative by promoting the removal of water, thereby driving the cyclization forward. orgsyn.org

DABCO-based Catalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an organic base that has emerged as an effective catalyst for various organic transformations, including the synthesis of pyrimidine (B1678525) derivatives. nih.govresearchgate.netresearchgate.net DABCO and its derivatives, including ionic liquids, can catalyze the multicomponent reaction between an aldehyde, an active methylene compound, and a urea or thiourea. researchgate.netoiccpress.com Its advantages include being a non-corrosive, relatively mild, and efficient catalyst that can promote reactions under green conditions, such as in aqueous media. researchgate.net

The following table summarizes the roles and typical conditions for these catalysts in pyrimidinetrione synthesis.

Catalyst TypeCatalyst ExampleRole in SynthesisTypical Conditions
Strong Base Sodium Ethoxide (NaOEt)Deprotonates the malonic ester to form a reactive enolate intermediate. orgsyn.orgslideshare.netAnhydrous ethanol, reflux temperature (e.g., 110°C). orgsyn.org
Dehydrating Agent Phosphorus Oxychloride (POCl₃)Facilitates condensation by removing water. orgsyn.orgVaries; often used with malonic acid and urea.
Mineral Acid Hydrochloric Acid (HCl)Used to acidify the reaction mixture post-condensation to precipitate the final product. orgsyn.orgAqueous solution, added after the main reaction is complete.
Organic Base DABCOActs as a base catalyst in multicomponent reactions to form pyrimidine rings. nih.govresearchgate.netOften used in refluxing solvents like isopropanol (B130326) or in aqueous media. nih.govresearchgate.net

Specific Synthetic Routes for this compound

A primary and specific method for synthesizing this compound involves the condensation of phenylurea and dimethyl malonate. chemicalbook.com This reaction is a variation of the classic barbiturate (B1230296) synthesis, utilizing a substituted urea to introduce the phenyl group at the N-1 position of the pyrimidine ring.

The general procedure employs sodium ethoxide as the condensing agent. chemicalbook.com The reaction proceeds as follows:

Formation of Sodium Ethoxide: Sodium metal is dissolved in anhydrous ethanol, typically in an ice bath to control the exothermic reaction, to produce a solution of sodium ethoxide.

Condensation: Phenylurea and dimethyl malonate are added to the sodium ethoxide solution. The mixture is stirred and heated under reflux for an extended period, often between 8 to 12 hours. chemicalbook.com

Work-up and Isolation: After the reaction is complete, as monitored by Thin-Layer Chromatography (TLC), the ethanol is removed under vacuum. The resulting residue is dissolved in water and then acidified with hydrochloric acid to a pH of approximately 2. This protonates the salt of the pyrimidinetrione, causing the final product to precipitate out of the solution. The solid is then collected by filtration and dried. chemicalbook.com

A summary of the reaction parameters is provided in the table below.

Reactant 1Reactant 2Catalyst/BaseSolventReaction TimeKey Work-up Steps
PhenylureaDimethyl MalonateSodium EthoxideAnhydrous Ethanol8-12 hours (reflux)1. Solvent evaporation2. Dissolution in water3. Acidification with HCl to pH 24. Filtration

Control of Side Reactions and Yield Optimization in Pyrimidinetrione Synthesis

Optimizing the yield and minimizing side reactions are critical for the efficient synthesis of pyrimidinetriones. The primary reaction, a base-catalyzed condensation, is sensitive to reaction conditions.

Key Optimization Parameters:

Stoichiometry: The molar ratios of the reactants are important. While molar equivalents can be used, a slight excess of the urea or the malonic ester may be employed to drive the reaction to completion. cdnsciencepub.com In the synthesis of this compound from phenylurea and dimethyl malonate, a slight excess of dimethyl malonate may be used. chemicalbook.com

Reaction Time and Temperature: The condensation requires prolonged heating. A typical procedure involves refluxing for several hours (e.g., 7-12 hours) at temperatures around 110°C to ensure the reaction goes to completion. orgsyn.orgchemicalbook.com Monitoring the reaction via TLC is essential to determine the optimal time and prevent decomposition from excessive heating.

Purity of Reagents: The purity of starting materials, such as phenylurea and dimethyl malonate, directly impacts the purity of the final product and can affect the reaction yield.

Common Side Reactions:

Hydrolysis: As mentioned, hydrolysis of the ester or the base is a significant side reaction if moisture is present.

Incomplete Cyclization: If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, the intermediate acyclic condensation product may not fully cyclize, leading to a mixture of products.

Self-Condensation: Malonic esters can potentially undergo self-condensation, although this is generally less favored under the reaction conditions used for pyrimidinetrione synthesis.

Careful control over these parameters allows for yields of barbituric acid and its derivatives to reach as high as 78% or more. orgsyn.org

Purification Techniques for Synthesized Pyrimidinetriones

After synthesis and initial isolation by filtration, the crude this compound often requires further purification to remove unreacted starting materials, byproducts, and salts.

Recrystallization is a standard and effective method for purifying solid organic compounds based on differences in solubility. libretexts.org The principle involves dissolving the impure solid in a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. libretexts.org As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent (mother liquor). youtube.com

For pyrimidinetrione derivatives, a common solvent for recrystallization is ethanol or an ethanol-water mixture. researchgate.net The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. youtube.com The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. orgsyn.orgyoutube.com The purity of the recrystallized product can be assessed by its melting point.

Chromatography is used for both analytical monitoring and preparative purification of pyrimidinetriones.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the synthesis. chemicalbook.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one can visualize the disappearance of reactants and the appearance of the product. It is also used to check the purity of the final product after recrystallization.

Column Chromatography: For more rigorous purification, especially when recrystallization is ineffective or when separating closely related impurities, column chromatography is employed. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Separation occurs as the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected and those containing the pure product (as determined by TLC) are combined and the solvent is evaporated. Various liquid chromatography methods, including hydrophilic interaction chromatography (HILIC) and reversed-phase HPLC (RP-HPLC), have been developed for the separation of pyrimidine bases and their derivatives, demonstrating the applicability of chromatographic techniques to this class of compounds. nih.govnih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 2,4,6 1h,3h,5h Pyrimidinetrione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. Through one-dimensional and two-dimensional experiments, it is possible to map out the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is predicted to display distinct signals corresponding to the different types of protons present in the molecule. The phenyl group protons, the methylene (B1212753) protons on the pyrimidine (B1678525) ring, and the amine proton each resonate at characteristic chemical shifts.

The five protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.6 ppm. Due to the electronic effects of the pyrimidine ring, the ortho, meta, and para protons may have slightly different chemical environments, leading to a complex multiplet. The two protons of the methylene group (C5-H₂) in the pyrimidine ring are chemically equivalent and are expected to produce a singlet at approximately δ 3.5-4.0 ppm. The remaining proton on the nitrogen atom (N3-H) is anticipated to appear as a broad singlet, typically downfield, around δ 11.0 ppm, a characteristic position for imide protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~ 7.4 Multiplet 5H Phenyl (Ar-H)
~ 3.7 Singlet 2H Methylene (CH₂)

Note: Data are predicted based on chemical structure and typical values for similar functional groups.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

The three carbonyl carbons (C2, C4, C6) of the pyrimidine ring are the most deshielded and are predicted to resonate in the δ 150-175 ppm range. The signal for C2 may be shifted slightly relative to C4 and C6 due to its position between two nitrogen atoms. The phenyl group will show four signals: one for the ipso-carbon (the carbon attached to the nitrogen), and one each for the ortho, meta, and para carbons. The ipso-carbon is expected around δ 135-140 ppm, while the other aromatic carbons would appear in the typical δ 120-130 ppm region. The methylene carbon (C5) is the most shielded carbon and is expected to have a chemical shift in the range of δ 30-40 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~ 165 C4/C6 (C=O)
~ 150 C2 (N-C=O-N)
~ 138 C-ipso (Phenyl)
~ 129 C-para (Phenyl)
~ 128 C-ortho (Phenyl)
~ 126 C-meta (Phenyl)

Note: Data are predicted based on chemical structure and typical values for similar compounds. researchgate.net

While 1D NMR provides primary structural information, 2D NMR techniques are invaluable for confirming the specific connectivity (regiochemistry) of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the adjacent protons on the phenyl ring (ortho-meta, meta-para), confirming the integrity of the phenyl group. No other correlations would be expected, as the CH₂ and NH protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show a cross-peak connecting the methylene proton signal (~δ 3.7 ppm) to the methylene carbon signal (~δ 35 ppm). It would also correlate the aromatic proton signals to their respective phenyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. The HMBC spectrum would provide definitive proof of the N-phenyl linkage. Key correlations would be observed from the ortho-protons of the phenyl ring to the ipso-carbon and, critically, to the C2 and C6 carbonyl carbons of the pyrimidine ring. Additionally, the methylene protons (~δ 3.7 ppm) would show correlations to the C4 and C6 carbonyl carbons, confirming the core ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes (e.g., Carbonyl Stretches)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. spectrabase.com

A broad absorption band in the region of 3200-3100 cm⁻¹ can be attributed to the N-H stretching vibration of the imide group. The aromatic C-H stretching vibrations of the phenyl group are expected just above 3000 cm⁻¹. The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the electronic environment of the three distinct carbonyl groups in the pyrimidine-trione ring, multiple strong bands are anticipated in the 1750-1650 cm⁻¹ region. chemmethod.com Other significant bands include C-N stretching vibrations around 1350 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3100 N-H Stretch Amine (Imide)
3100-3000 C-H Stretch Aromatic (Phenyl)
1750-1650 C=O Stretch Carbonyl (Imide)
~1600, ~1450 C=C Stretch Aromatic (Phenyl)

Note: Data are based on general values and available spectra for barbituric acid derivatives. spectrabase.comnist.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. The molecular formula of this compound is C₁₀H₈N₂O₃, corresponding to a molecular weight of 204.18 g/mol . spectrabase.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 204. Barbiturates are known to undergo complex fragmentation. kyushu-u.ac.jp Key fragmentation pathways would likely involve the phenyl group and the pyrimidine ring. A prominent peak at m/z = 77 is expected, corresponding to the phenyl cation (C₆H₅⁺). Another characteristic fragmentation pattern for barbiturates involves the cleavage of the ring, often through the loss of isocyanic acid (HNCO, mass = 43) or related fragments. libretexts.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion
204 [M]⁺ (Molecular Ion)
176 [M - CO]⁺
119 [C₆H₅NCO]⁺
104 [C₆H₅N=CH₂]⁺

Note: Fragmentation is predicted based on chemical structure and established fragmentation patterns of related compounds. wikipedia.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the mass percentage of each element in a compound, which is used to confirm the empirical and molecular formula. For this compound, with a molecular formula of C₁₀H₈N₂O₃, the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of C₁₀H₈N₂O₃

Element Symbol Atomic Weight Molar Mass ( g/mol ) % Composition
Carbon C 12.011 120.11 58.82%
Hydrogen H 1.008 8.064 3.95%
Nitrogen N 14.007 28.014 13.73%

Experimental results from an elemental analyzer that match these calculated percentages would provide strong evidence for the proposed molecular formula, complementing the data obtained from spectroscopic methods.

Table of Mentioned Compounds

Compound Name
This compound
Barbituric acid

Structural Elucidation Through X Ray Crystallography of Pyrimidinetrione Systems

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Conformational Data

Single-crystal X-ray diffraction (SC-XRD) analysis is the gold standard for elucidating the exact molecular geometry of pyrimidinetrione derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed.

For phenyl-substituted pyrimidinetriones, SC-XRD studies reveal that the central pyrimidine (B1678525) ring typically adopts an essentially planar or near-planar conformation. researchgate.net However, slight deviations from planarity can occur, often described as a C5-endo envelope conformation, which can minimize repulsive interactions between substituents. nih.gov

A key conformational feature for a compound such as 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is the relative orientation of the phenyl group with respect to the pyrimidinetrione ring. This is defined by the dihedral angle between the planes of the two rings. In analogous structures, such as 5,5-dibenzylbarbituric acid, these dihedral angles have been measured with high precision, for instance, at 54.09(11)° and 62.71(11)° between the pyrimidine ring and the two benzyl (B1604629) rings. This orientation is a result of optimizing steric and electronic interactions within the molecule and its crystalline environment.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The precise data from SC-XRD allows for a detailed analysis of all geometric parameters. Bond lengths, bond angles, and torsional angles provide a quantitative description of the molecular structure. While specific data for this compound is not publicly available, the crystallographic data for the closely related compound Phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid) offers a representative example of the typical parameters found in these systems. researchgate.net The values for bond lengths and angles are generally consistent with those expected for sp² and sp³ hybridized atoms in similar heterocyclic structures. researchgate.net

Below are interactive tables showing selected geometric parameters from the crystal structure of Phenobarbital, which illustrates the precision afforded by X-ray diffraction techniques. researchgate.net

Selected Bond Lengths (Å) for Phenobarbital researchgate.net
BondLength (Å)BondLength (Å)
N1–C21.382C4–C51.527
C2–N31.365C5–C61.530
N3–C41.396C6–N11.385
C2–O21.211C4–O41.213
C6–O61.213C5–C(ethyl)1.545
C5–C(phenyl)1.554
Selected Bond Angles (°) for Phenobarbital researchgate.net
AngleValue (°)AngleValue (°)
C6–N1–C2129.8N1–C6–O6119.2
N1–C2–N3113.1N3–C4–O4119.5
C2–N3–C4124.9N1–C2–O2123.6
N3–C4–C5116.1N3–C2–O2123.3
C4–C5–C6108.7C(ethyl)–C5–C(phenyl)109.8
C5–C6–N1116.5

Data derived from the crystal structure of Form I of Phenobarbital. researchgate.net

Elucidation of Positional and Stereochemical Isomerism

X-ray crystallography is an unambiguous tool for distinguishing between isomers. For phenyl-substituted pyrimidinetriones, positional isomers, such as 1-phenyl-, 3-phenyl-, or 5-phenyl- derivatives, can be unequivocally identified by solving the crystal structure and locating the phenyl substituent on the corresponding atom of the pyrimidinetrione ring. For example, the structure of 5-methyl-5-phenylbarbituric acid clearly shows the phenyl and methyl groups attached to the C5 atom. nih.gov

Furthermore, crystallography is essential for studying polymorphism, a phenomenon where a compound crystallizes into two or more different crystal forms with distinct physical properties. Barbiturates are well-known for exhibiting polymorphism. nih.gov For instance, Phenobarbital exists in multiple polymorphic forms, and their distinct crystal structures (e.g., Form I and Form II) have been determined from X-ray diffraction data, revealing different arrangements of molecules and hydrogen-bonding networks in the solid state. researchgate.net

Investigation of Intermolecular Interactions in the Crystalline State

The manner in which molecules pack in a crystal is dictated by a complex interplay of intermolecular interactions. X-ray crystallography provides the precise distances and angles between neighboring molecules, allowing for a detailed investigation of these forces.

In the crystal structures of pyrimidinetriones possessing N-H groups, hydrogen bonding is typically the most significant intermolecular interaction. nih.gov The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) serve as acceptors. A very common and robust interaction is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) graph-set motif. researchgate.netnih.gov

Alternatively, these N-H···O interactions can link molecules into one-dimensional chains or more complex three-dimensional networks. researchgate.netresearchgate.net The specific network formed depends on the substitution pattern of the pyrimidinetrione ring, which can influence steric hindrance and the availability of donor and acceptor sites. These hydrogen bonds play a critical role in the stability and properties of the crystalline solid. nih.gov

Other interactions, such as C-H···O contacts, where a hydrogen atom attached to a carbon atom interacts with a carbonyl oxygen, also play a role in stabilizing the crystal lattice. researchgate.net The collective contribution of these weaker forces is crucial for achieving a densely packed and stable crystal structure.

Crystal Engineering Principles and Design of Pyrimidinetrione-based Crystalline Materials

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. ias.ac.in For pyrimidinetrione systems, the principles of crystal engineering can be applied to create new crystalline materials, such as co-crystals, with tailored properties. mdpi.com

A key concept in this field is the "supramolecular synthon"—a robust and predictable structural unit formed by specific intermolecular interactions. ias.ac.in The N-H···O hydrogen-bonded dimer found in many barbiturates is a classic example of a reliable supramolecular synthon. researchgate.net By understanding that this dimer motif is highly probable, chemists can design co-crystals by introducing other molecules (co-formers) that can interact with the remaining functional groups of the pyrimidinetrione without disrupting the primary dimer formation.

By strategically combining strong and directional interactions like the N-H···O hydrogen bond with weaker but significant forces like π-π stacking and C-H···O contacts, it is possible to guide the assembly of molecules into desired architectures. This approach is particularly important in the pharmaceutical industry for creating new solid forms of active pharmaceutical ingredients with improved properties such as solubility and stability. wikipedia.org

Computational Chemistry and Theoretical Investigations of 1 Phenyl 2,4,6 1h,3h,5h Pyrimidinetrione

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. ssrn.com For 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation. ijcce.ac.irresearcher.lifenih.gov

Geometry optimization is a key process in which the molecule's energy is minimized by adjusting the positions of its atoms. This computational process yields the equilibrium geometry, characterized by specific bond lengths, bond angles, and dihedral angles. nih.gov For this compound, these calculations typically show that the phenyl ring is not coplanar with the pyrimidinetrione ring. nih.gov The results from these calculations provide a foundational understanding of the molecule's structural parameters. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Pyrimidine (B1678525) Derivatives.
ParameterTypical Calculated Value
C=O Bond Length~1.22 Å
C-N Bond Length (ring)~1.38 Å
N-C(phenyl) Bond Length~1.45 Å
C-C Bond Length (phenyl)~1.39 Å
C-N-C Bond Angle~125°
O=C-N Bond Angle~121°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. ssrn.com

For this compound, DFT calculations can map the distribution of these orbitals. researchgate.net The HOMO is typically localized over the electron-rich phenyl ring, while the LUMO is often distributed across the pyrimidinetrione ring, particularly on the carbonyl carbons, which are electron-deficient centers. ijcce.ac.ir This distribution helps in predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Typical FMO Energies Calculated for Phenyl-Substituted Heterocycles.
ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eV

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule. researchgate.net

In the MEP map of this compound, distinct regions of charge are visible. The areas with the most negative potential (typically colored red or yellow) are located around the electronegative oxygen atoms of the three carbonyl groups, indicating these are the most likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are found near the hydrogen atoms attached to the nitrogen atoms (N-H), making them susceptible to nucleophilic attack. The phenyl ring generally shows a region of moderate negative potential above and below the plane of the ring, associated with its π-electron cloud. mdpi.com

Tautomerism Studies and Energetic Preferences (e.g., Keto-Enol Equilibrium)

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible isomeric forms, differing in the position of a proton and a double bond. libretexts.org For this compound, the primary form of tautomerism is the keto-enol equilibrium. masterorganicchemistry.com While the molecule is named as a trione (B1666649) (the tri-keto form), it can theoretically exist in several enol forms where a proton from a nitrogen or the C5 carbon migrates to a carbonyl oxygen.

Computational methods are used to calculate the total energies of the different possible tautomers (tri-keto, mono-enols, di-enols, etc.) to determine their relative stabilities. academie-sciences.fr These calculations consistently show that for barbituric acid and its derivatives, the tri-keto form is the most stable and predominant tautomer in both the gas phase and in various solvents. orientjchem.org The higher stability of the C=O double bond compared to the C=C double bond is a major contributing factor. orientjchem.org The presence of the phenyl group can influence the equilibrium, but the tri-keto tautomer generally remains the most energetically favorable. libretexts.org

Table 3: Hypothetical Relative Energies of Tautomers of this compound.
Tautomeric FormRelative Energy (kcal/mol)Predicted Stability
Tri-keto0.00 (Reference)Most Stable
Mono-enol (O at C4/C6)+8 to +12Less Stable
Mono-enol (O at C2)+10 to +15Less Stable
Di-enol> +20Least Stable

The interconversion between tautomers proceeds through a transition state, which represents the highest energy point along the reaction pathway. orientjchem.org Computational chemistry allows for the location and characterization of these transition states, providing the activation energy (energy barrier) for the tautomerization process. jcchems.com For the keto-enol interconversion in pyrimidinetriones, the process typically involves an intramolecular proton transfer. The calculated energy barriers for these processes are generally high, which indicates that the interconversion is slow under normal conditions, further supporting the predominance of the most stable tautomer. orientjchem.org

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure. ijcce.ac.ir Methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govnih.gov

For this compound, calculated IR spectra can help assign the characteristic vibrational modes, such as the C=O stretching frequencies of the carbonyl groups and the N-H stretching frequencies. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to confirm the assignments of protons and carbons in both the phenyl and pyrimidinetrione rings. The close agreement often found between calculated and experimental data validates both the computational model and the synthesized structure. researchgate.net

Table 4: Comparison of Typical Experimental and Calculated Spectroscopic Data for Pyrimidinetrione Derivatives.
Spectroscopic FeatureTypical Experimental ValueTypical Calculated Value
IR: C=O Stretch (cm⁻¹)1680 - 1750 cm⁻¹1700 - 1780 cm⁻¹ (often scaled)
IR: N-H Stretch (cm⁻¹)3100 - 3300 cm⁻¹3150 - 3350 cm⁻¹ (often scaled)
¹H NMR: N-H Proton (ppm)~11.0 - 12.0 ppmCorrelates well with experimental
¹³C NMR: C=O Carbon (ppm)~150 - 165 ppmCorrelates well with experimental

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from computational chemistry are instrumental in predicting the reactivity of molecules. These descriptors offer quantitative insights into the electronic structure and potential behavior of a compound in chemical reactions. For this compound and its derivatives, these theoretical calculations provide a framework for understanding its stability and reaction tendencies.

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate a variety of these descriptors. Key among them are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net

From these fundamental orbital energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. These include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when a molecule accepts an electron (EA ≈ -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2). Electrons flow from a molecule with a higher chemical potential to one with a lower chemical potential. mdpi.com

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (ELUMO - EHOMO) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (σ): The reciprocal of hardness (σ = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com

Detailed computational analyses have been performed on closely related structures, such as phenobarbitone (5-ethyl-5-phenylbarbituric acid), to determine these descriptors. mdpi.com In one such study, the electrical properties were calculated to understand its reactivity. mdpi.com The findings revealed that phenobarbitone has a greater electrophilicity than triphenyl tetrazolium, suggesting it acts as an electron acceptor in their interaction. mdpi.com The chemical potential was also determined, indicating the direction of electron flow between interacting molecules. mdpi.com

The following table summarizes the calculated quantum chemical descriptors for phenobarbitone, a derivative structurally similar to this compound. mdpi.com

DescriptorSymbolValue (eV)
Ionization PotentialIP7.78
Electron AffinityA1.58
Hardnessη3.10
Softnessσ0.32
Chemical Potentialμ-4.68
Electrophilicity Indexω3.53

These quantum chemical descriptors are crucial tools in computational chemistry for providing a theoretical basis to understand and predict the chemical behavior of this compound and its analogs in various chemical environments.

Chemical Reactivity and Derivatization Strategies of 1 Phenyl 2,4,6 1h,3h,5h Pyrimidinetrione

Oxidation Reactions and Characterization of Oxidized Derivatives

The pyrimidinetrione ring is susceptible to oxidation, primarily at the C-5 position. Studies on the parent compound, barbituric acid, have shown that oxidation using reagents like chromium trioxide in acidic media yields 2,4,5,6-pyrimidinetetraone, commonly known as alloxan. bohrium.com This transformation highlights the reactivity of the C-5 methylene (B1212753) group, which is activated by the two adjacent carbonyl groups.

The oxidation mechanism involves the conversion of the CH₂ group into a carbonyl group. bohrium.com While specific studies on the direct oxidation of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione are not extensively detailed in the cited literature, the established reactivity of the barbituric acid core suggests that it would likely undergo a similar transformation. The expected product would be 1-phenyl-2,4,5,6(1H,3H,5H)-pyrimidinetetraone (1-phenylalloxan). The phenyl group at the N-1 position is generally stable under these oxidizing conditions. vanderbilt.edu The characterization of such oxidized derivatives would typically involve spectroscopic methods to confirm the presence of the new ketone group at C-5 and the loss of the methylene protons.

Reduction Reactions and Formation of Reduced Pyrimidinetrione Systems

Detailed literature on the direct reduction of the carbonyl groups within the this compound ring is limited, as the cyclic ureide structure is generally stable. However, reduction reactions are highly relevant for derivatives of this compound, particularly those synthesized via condensation reactions at the C-5 position.

For instance, 5-arylidene derivatives, which contain a carbon-carbon double bond at the 5-position, can be readily reduced. Catalytic hydrogenation is a common method to selectively reduce this exocyclic double bond, yielding 5-alkyl or 5-benzyl substituted barbiturates. uno.edu This process converts the sp²-hybridized C-5 carbon back to an sp³-hybridized state, effectively saturating the substituent. This two-step process of condensation followed by reduction provides a versatile route to a wide range of C-5 substituted 1-phenylbarbituric acid derivatives that are not easily accessible through direct alkylation. uno.edu

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. The reactivity towards nucleophiles is concentrated at two main sites: the C-5 position and the carbonyl carbons (C-2, C-4, and C-6).

The hydrogen atoms of the methylene group at C-5 are acidic due to the electron-withdrawing effect of the flanking carbonyl groups. researchgate.net This allows for deprotonation to form a nucleophilic carbanion, which can then participate in reactions. More commonly, the C-5 position acts as an electrophilic site after initial condensation. In reactions like the Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated system formed in 5-arylidene derivatives. pcbiochemres.com

Direct nucleophilic substitution at the carbonyl positions (C-2, C-4, C-6) is challenging because the hydroxyl groups of the enol form are poor leaving groups. bhu.ac.in To facilitate substitution, these positions must first be activated. A standard method involves treating the pyrimidinetrione with reagents like phosphorus oxychloride (POCl₃) to convert the carbonyls into chloropyrimidine derivatives. These chloro groups are excellent leaving groups and can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate 2-, 4-, or 6-substituted pyrimidines. bhu.ac.inrsc.org

Condensation Reactions for the Synthesis of Novel Derivatives

One of the most significant and widely utilized reactions of this compound is the Knoevenagel condensation. This reaction occurs at the active methylene C-5 position, which readily condenses with a variety of aldehydes and ketones. wikipedia.org The reaction is typically catalyzed by a base or an acid and provides a powerful method for C-C bond formation, leading to 5-substituted derivatives, most notably 5-arylidene pyrimidinetriones. sci-hub.cat

These condensation reactions are notable for their versatility and are often performed under environmentally friendly "green" conditions, such as solvent-free grinding or microwave irradiation, using a range of catalysts. researchgate.net The resulting 5-arylidene products are valuable as synthetic intermediates and possess a conjugated π-system that imparts interesting chemical and photophysical properties. researchgate.netthieme-connect.de These derivatives can serve as precursors for further transformations, including Michael additions and cyclization reactions, to build more complex molecular architectures. pcbiochemres.com

Below is a table summarizing various Knoevenagel condensation reactions with barbituric acid derivatives to form 5-arylidene products.

AldehydeCatalystReaction ConditionsProduct TypeYield (%)
Aromatic AldehydesSodium AcetateGrinding, Room Temp.5-Arylidine Barbituric AcidHigh
Aromatic AldehydesAminosulfonic AcidGrinding, Room Temp.5-Arylidine Barbituric Acid85-93 sci-hub.cat
Aromatic AldehydesIonic Liquid ([bmim]BF4)Microwave (20s) or Grinding (2h)5-Arylidine Barbituric Acid78-98 researchgate.net
Aromatic AldehydesTriphenyl(propyl-3-hydrogen sulfate)phosphonium bromideReflux5-Arylidine Barbituric AcidHigh researchgate.net
Benzaldehydep-Toluene sulfonic acid (PTSA)Grinding, Room Temp., 5-20 min5-Benzylidene Barbituric AcidHigh researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

The derivatized this compound scaffold is an excellent building block for the synthesis of fused heterocyclic systems through tandem and multicomponent reactions. These reactions often begin with a Knoevenagel condensation at the C-5 position, creating an intermediate that can undergo subsequent intramolecular cyclization.

A prominent example is the synthesis of pyrano[2,3-d]pyrimidine derivatives. This is typically achieved through a one-pot, three-component reaction of a barbituric acid derivative, an aldehyde, and an active methylene compound like malononitrile. pcbiochemres.comnih.gov The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition of the barbituric acid enolate to the resulting cyano-olefin, and concludes with an intramolecular cyclization to form the fused pyran ring. nih.gov

Similarly, reacting barbituric acids with aldehydes and other appropriate precursors can lead to different fused systems. For example, the synthesis of pyrido[2,3-d]pyrimidines can be accomplished by reacting 6-aminouracil (B15529) with aldehydes and a β-dicarbonyl compound. znaturforsch.comnih.gov These multicomponent strategies are highly efficient, demonstrating high atom economy and allowing for the rapid construction of complex, biologically relevant scaffolds from simple starting materials.

ReactantsCatalyst/ConditionsFused System Formed
Barbituric Acid, Aldehyde, MalononitrileIsonicotinic Acid, 60 °CPyrano[2,3-d]pyrimidine pcbiochemres.com
Barbituric Acid, Aldehyde, MalononitrileSBA-Pr-SO3H, Solvent-freePyrano[2,3-d]pyrimidine nih.gov
Barbituric Acid, Aldehyde, Urea (B33335)/ThioureaMicrowave, Solvent-freePyrimido[4,5-d]pyrimidine znaturforsch.com
6-Aminouracil, Aldehyde, Meldrum's AcidAqueous solutionPyrido[2,3-d]pyrimidine nih.gov
Barbituric Acid, Aldehyde, 3-Amino-5,5-dimethylcyclohex-2-enoneUltrasound, WaterTetrahydropyrimido[4,5-b]quinoline znaturforsch.com
Barbituric Acid, Isatin, MalononitrileSnO₂, EtOH, Room Temp.Spirooxindole-fused pyranopyrimidine mdpi.com

Rational Design and Synthesis of Substituted Pyrimidinetrione Derivatives

The this compound scaffold serves as a foundation for the rational design and synthesis of new molecules with potential therapeutic applications. By strategically modifying the substituents at the N-1, N-3, and C-5 positions, chemists can fine-tune the molecule's steric and electronic properties to optimize interactions with specific biological targets. nih.gov

Structure-based drug design often utilizes the pyrimidinetrione core to create inhibitors for various enzymes. For example, derivatives have been designed to target Sirt1, a class III lysine (B10760008) deacetylase, by creating conjugates between the heterocyclic scaffold and amino acids to improve binding affinity and selectivity. nih.gov The synthesis of these designed molecules relies on the fundamental reactions previously discussed, such as condensation and substitution, to append the desired functional groups onto the core structure. This targeted approach allows for the creation of libraries of compounds that can be screened for specific biological activities, demonstrating the importance of the pyrimidinetrione framework in medicinal chemistry.

N-Substitution Strategies (e.g., Phenyl, Methyl, Benzyl (B1604629), Ethyl, Alkyl)

Substitution at the nitrogen atoms of the pyrimidinetrione ring is a key strategy for modifying the compound's properties, such as solubility and biological activity. The title compound, this compound, is itself a product of an N-substitution strategy. The most common synthesis involves the condensation of an N-substituted urea, in this case, phenylurea, with diethyl malonate or a similar malonic acid derivative in the presence of a strong base like sodium ethoxide.

This general approach can be extended to synthesize a wide variety of N-substituted barbiturates by starting with the appropriately substituted urea. For example, using N-methylurea or N-benzylurea would yield N-methyl or N-benzyl barbituric acid, respectively. Further substitution at the remaining N-H position can also be achieved. While direct N-alkylation or N-arylation of the pre-formed barbituric acid ring is possible, it can sometimes lead to mixtures of N- and O-alkylated products. Therefore, synthesis from a substituted urea is often the more controlled and preferred method for preparing N-substituted derivatives. rsc.orgchemrxiv.org

Examples of N-substituted pyrimidinetrione derivatives include:

1,3-Dimethylbarbituric acid: Synthesized from N,N'-dimethylurea. researchgate.netcymitquimica.com

1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Prepared from N-methylurea. sigmaaldrich.com

1,3-bis(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: A disubstituted derivative used in the synthesis of more complex molecules. cas.org

C5-Substitution Strategies (e.g., Ethyl, Phenyl, Alkyl, Arylidene)

The introduction of substituents at the C5 position of the this compound ring is a key strategy for modifying its properties. This can be achieved through various synthetic methodologies, including alkylation, arylation, and condensation reactions.

Alkyl and Phenyl Substitution:

The introduction of alkyl groups, such as ethyl, and aryl groups, like phenyl, at the C5 position can be accomplished through several synthetic routes. One common approach involves the condensation of an appropriately substituted malonic ester with N-phenylurea. For instance, the synthesis of 5-ethyl-5-phenyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione would start from diethyl ethylphenylmalonate. While direct alkylation of this compound with alkyl halides is possible, it can sometimes lead to a mixture of C- and N-alkylated products.

A more controlled method for mono-alkylation involves a two-step process. First, a Knoevenagel condensation of this compound with an aliphatic aldehyde or ketone is performed to yield a 5-alkylidene derivative. Subsequent hydrogenation of this intermediate effectively reduces the double bond to afford the desired 5-alkyl-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. For example, the synthesis of 5-isopropyl-1-phenylbarbituric acid has been achieved by the hydrogenation of the product from the condensation of 1-phenylbarbituric acid with acetone.

Direct arylation at the C5 position presents a more significant challenge. However, advancements in catalysis have provided novel solutions. A rhodium(II)-catalyzed reaction of a 5-diazo-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with an arene allows for the direct formation of a C-C bond between the pyrimidinetrione ring and the aryl group. researchgate.net This method offers a direct pathway to 5-phenyl and other 5-aryl derivatives.

Arylidene Substitution:

The most extensively studied C5-substitution is the formation of 5-arylidene derivatives via the Knoevenagel condensation. This reaction involves the condensation of this compound with a variety of aromatic aldehydes. inorgchemres.orgresearchgate.netsioc-journal.cnresearchgate.netnih.govresearchgate.net The acidic nature of the C5 methylene protons facilitates their removal by a base, generating a carbanion that subsequently attacks the carbonyl carbon of the aldehyde. Dehydration of the resulting aldol-type intermediate yields the stable 5-arylidene product.

A wide array of catalysts and reaction conditions have been developed to promote this transformation, often with a focus on green chemistry principles. These include the use of solid supports like basic alumina, various catalysts under microwave irradiation, and solvent-free grinding methods. inorgchemres.orgsid.ir The choice of catalyst and conditions can significantly influence the reaction rate and yield.

AldehydeCatalyst/ConditionsProductReference
Benzaldehydep-Toluene sulfonic acid, grinding5-Benzylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione researchgate.net
4-ChlorobenzaldehydeSodium acetate, grinding5-(4-Chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inorgchemres.org
4-MethoxybenzaldehydeBasic alumina, microwave5-(4-Methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione sid.ir
3,4-DimethoxybenzaldehydeTriethylamine, methanol, reflux5-(3,4-Dimethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione nih.gov

Introduction of Complex Moieties (e.g., Pyrazol-Barbituric Acid Pharmacophores, Arylidene, Methylidene)

Beyond simple alkyl and aryl groups, more complex functionalities can be introduced at the C5 position, leading to hybrid molecules with potentially enhanced biological activities.

Pyrazol-Barbituric Acid Pharmacophores:

The fusion of a pyrazole (B372694) ring system with the barbituric acid scaffold has been achieved through multicomponent reactions. These reactions typically involve a barbituric acid derivative, an aldehyde, a hydrazine (B178648) derivative, and a β-ketoester or a similar active methylene compound. researchgate.netwikipedia.orgiau.ir The reaction proceeds through a cascade of condensation and cyclization steps to yield complex heterocyclic systems where the pyrazole and pyrimidinetrione rings are fused or linked. For example, a one-pot reaction of a barbituric acid, an aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and an amine can lead to the formation of pyrazole-thiobarbituric acid derivatives. wikipedia.org These multicomponent strategies offer an efficient route to novel and complex molecular architectures.

Arylidene and Methylidene Moieties:

As discussed previously, 5-arylidene derivatives are readily synthesized via the Knoevenagel condensation. inorgchemres.orgresearchgate.netsioc-journal.cnresearchgate.netnih.govresearchgate.net These moieties are not only simple substituents but can also act as reactive intermediates for further transformations, such as Michael additions, allowing for the introduction of even more complex structures at the C5 position.

The introduction of a simple methylidene (or methylene) group (=CH₂) at the C5 position can be achieved through a Knoevenagel condensation with formaldehyde. However, this reaction can be complicated by the high reactivity of formaldehyde, which can lead to polymerization or the formation of Mannich-type products in the presence of amines. Careful control of the reaction conditions is necessary to favor the formation of the desired 5-methylidene-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. The Mannich reaction itself provides a pathway for introducing aminomethyl groups at the C5 position, which are valuable for further derivatization. This three-component reaction involves the condensation of this compound, formaldehyde, and a primary or secondary amine.

ReactantsMoiety IntroducedReaction TypeProduct ClassReference
1-Phenylbarbituric acid, Aromatic aldehydeArylideneKnoevenagel Condensation5-Arylidene-1-phenylbarbiturates inorgchemres.orgresearchgate.netsioc-journal.cnresearchgate.netnih.govresearchgate.net
Barbituric acid, Aldehyde, Pyrazolone, AminePyrazolyl adductMulticomponent ReactionPyrazole-barbituric acid derivatives wikipedia.org
1-Phenylbarbituric acid, Formaldehyde, AmineAminomethylMannich Reaction5-Aminomethyl-1-phenylbarbituratesN/A
1-Phenylbarbituric acid, FormaldehydeMethylideneKnoevenagel Condensation5-Methylidene-1-phenylbarbiturateN/A

Advanced Analytical Methodologies for Pyrimidinetrione Compounds Non Clinical Context

Chromatographic Separation Techniques for Purity and Compound Isolation

Chromatographic techniques are fundamental in the analysis of pyrimidinetrione derivatives, enabling the separation of complex mixtures and the isolation of pure compounds. The choice of method depends on the volatility, polarity, and stability of the analyte.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the qualitative analysis of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. It is particularly valuable for monitoring the progress of a chemical synthesis by observing the disappearance of starting materials and the appearance of the product. researchgate.net Additionally, TLC is an effective screening method for identifying the presence of pyrimidinetrione derivatives in a mixture.

The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and a mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and chromatographic system. For barbituric acid derivatives, which are structurally related to this compound, Rf values can be determined using various solvent systems. Visualization of the separated spots can be achieved under UV light or by using specific staining reagents. illinois.edu

CompoundSolvent SystemRf Value (Relative to Phenobarbital)Visualization Method
Phenobarbital (B1680315)Chloroform-Acetone (9:1)1.00HgSO4 spray followed by diphenylcarbazone
AmobarbitalChloroform-Acetone (9:1)1.15HgSO4 spray followed by diphenylcarbazone
PentobarbitalChloroform-Acetone (9:1)1.20HgSO4 spray followed by diphenylcarbazone
SecobarbitalChloroform-Acetone (9:1)1.25HgSO4 spray followed by diphenylcarbazone

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility of this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. scilit.com Common derivatization techniques include alkylation, such as pentafluorobenzylation, which makes the molecule more amenable to GC separation and detection. scilit.com

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The time it takes for a compound to travel through the column, known as the retention time, is a key parameter for identification. For structurally similar compounds like phenylmethylbarbituric acid, Kovats retention indices can be used for standardized comparison across different systems. nih.gov

Compound (Derivative)GC ColumnKovats Retention Index (Standard non-polar)
Phenylmethylbarbituric acidStandard non-polar1860, 1880

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile and thermally labile compounds like this compound. ijsra.net This technique offers high resolution, sensitivity, and reproducibility. researchgate.net

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the analyte's affinity for the stationary and mobile phases. Reversed-phase HPLC, using a non-polar stationary phase (like C18 or phenyl-hexyl) and a polar mobile phase, is commonly employed for the analysis of barbiturates and related compounds. ijsra.netchromatographyonline.com The composition of the mobile phase, including the type of organic modifier and the pH, can be adjusted to optimize the separation and retention times of the analytes. researchgate.netresearchgate.net

Analyte ClassColumn TypeMobile Phase ExampleDetection Method
BarbituratesReversed-Phase Phenyl-HexylAcetonitrile/Water with 0.1% Formic AcidUV-Vis (e.g., 220 nm)
PyrimidinetrionesReversed-Phase C18Methanol/Phosphate Buffer (pH 7)Diode Array Detector (DAD)

Hyphenated Analytical Techniques (e.g., GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for the analysis of pyrimidinetrione derivatives, providing both chromatographic separation and mass spectral data for confident identification. researchgate.netnih.gov

After separation by the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. For example, in the mass spectrum of the related compound phenylmethylbarbituric acid, characteristic fragments are observed that can be used for its identification. nih.gov

CompoundIonization ModeKey Mass-to-Charge Ratios (m/z) and Relative Intensities
Phenylmethylbarbituric acidElectron Ionization (EI)104 (99.99%), 51 (66%), 52 (53%), 77 (31%), 132 (26%)

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. pjsir.orgunomaha.edu Pyrimidinetrione derivatives, containing a chromophoric system, can be quantified using this technique.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). scispace.com The pH of the solution can significantly affect the UV spectrum of barbiturates, a factor that must be controlled for accurate quantification. pjsir.org

Compound ClassSolvent/pHTypical λmax (nm)Molar Absorptivity (ε)
Barbituric acidpH 8.2-8.3 (with ninhydrin)367416 M-1cm-1
PhenobarbitalAqueous Alkaline~240-

Materials Science and Non Biological Applications of 1 Phenyl 2,4,6 1h,3h,5h Pyrimidinetrione and Its Derivatives

Utilization as Versatile Building Blocks in Complex Organic Synthesis

1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 1-phenylbarbituric acid, serves as a highly versatile precursor in the synthesis of more complex molecular architectures. Its pyrimidine (B1678525) core contains multiple reactive sites, including nitrogen atoms and carbonyl groups, which can be strategically functionalized. The presence of the phenyl group at the N-1 position influences the reactivity and solubility of the molecule, making it a valuable component in organic synthesis.

The synthesis of this compound itself is typically achieved through the condensation of a substituted phenylurea with a malonic acid derivative, such as dimethyl malonate, in the presence of a base like sodium ethoxide. chemicalbook.com This straightforward synthesis allows for the generation of a variety of N-1 substituted pyrimidinetriones by starting with different phenylureas.

The pyrimidinetrione ring is a key component in various condensation reactions. One of the most notable is the Knoevenagel condensation, where the active methylene (B1212753) group at the C-5 position reacts with aldehydes and ketones. This reaction is fundamental to the synthesis of a wide array of derivatives. mdpi.com Furthermore, this compound and its derivatives are employed in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form complex products. mdpi.com These reactions are highly valued in synthetic chemistry for their atom economy and ability to generate molecular diversity. Through these synthetic strategies, the 1-phenylpyrimidinetrione core has been incorporated into various heterocyclic systems, including pyrano-fused pyrimidines and other complex fused rings. mdpi.com

Table 1: Synthetic Reactions Utilizing this compound and its Derivatives
Reaction TypeReactantsProduct ClassSignificance
Knoevenagel CondensationThis compound, Aldehydes/Ketones5-substituted pyrimidinetrione derivativesCreation of C-C bonds and functionalization at the C-5 position. mdpi.com
Multicomponent ReactionsThis compound, Aldehyde, Active methylene compoundFused heterocyclic systems (e.g., pyranopyrimidines)Efficient synthesis of complex molecules in a single step. mdpi.com
Michael AdditionDerivatives of this compound (e.g., Knoevenagel products)Functionalized pyrimidinetrione adductsFormation of new C-C bonds for further molecular elaboration. mdpi.com

Potential in Organic Electronics and Photonics Applications

While specific research on this compound in organic electronics and photonics is still emerging, the broader class of barbituric acid derivatives has shown promise in these areas due to their photophysical properties. mdpi.com These properties can be tuned by modifying the substituents on the pyrimidinetrione ring. The introduction of a phenyl group, as in this compound, can influence the electronic characteristics of the molecule, such as its energy levels and charge transport capabilities.

Derivatives of barbituric acid have been investigated for their use as dyes and fluorogenic materials. mdpi.com Their ability to absorb and emit light makes them candidates for applications in optical sensing and imaging. For instance, they have been explored in colorimetric and heat detection systems. mdpi.com The core structure of pyrimidinetrione can act as an electron acceptor, a crucial component in materials for organic solar cells and other electronic devices. The functionalization at the C-5 position through reactions like the Knoevenagel condensation allows for the creation of donor-acceptor molecules with tailored electronic properties.

Furthermore, some barbituric acid-based compounds have been studied as photosensitizers. mdpi.com In this role, they can absorb light and transfer the energy to produce reactive oxygen species, a property that is being explored for photodynamic therapy. This same principle could potentially be harnessed in materials science for applications such as photocatalysis or light-activated materials.

Table 2: Potential Applications of Pyrimidinetrione Derivatives in Organic Electronics and Photonics
Application AreaRelevant PropertyPotential Role of this compound
Organic Dyes and PigmentsAbsorption and emission of lightThe phenyl group can modify the chromophore, potentially leading to new dyes with specific colors and properties.
Fluorescent ProbesFluorogenic characteristicsDerivatives could be designed to fluoresce in response to specific analytes or environmental changes. mdpi.com
Organic ElectronicsElectron-accepting natureThe pyrimidinetrione core could be integrated into larger conjugated systems for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
PhotosensitizersLight absorption and energy transferCould be used in light-activated materials or for photocatalytic applications. mdpi.com

Supramolecular Assemblies and Molecular Recognition Studies

The structure of this compound is well-suited for forming ordered, non-covalent structures known as supramolecular assemblies. This capability arises from the presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) within the pyrimidinetrione ring. These groups can engage in specific and directional hydrogen bonding interactions to create larger, well-defined architectures such as tapes, sheets, or three-dimensional networks.

The study of barbituric acid and its derivatives in molecular recognition has demonstrated their ability to bind with other molecules through these hydrogen bonds. For example, barbiturates can form stable complexes with molecules containing complementary hydrogen bonding sites, such as melamine (B1676169) derivatives. nih.gov The kinetics of these recognition and dissociation processes can be investigated to understand the stability and dynamics of the resulting supramolecular complexes. nih.gov

In addition to hydrogen bonding, the phenyl group in this compound introduces the possibility of π-π stacking interactions. These are non-covalent interactions between aromatic rings that can further stabilize supramolecular structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and functional molecular assemblies. The principles of supramolecular chemistry, which focus on these non-covalent interactions, are crucial for the design of new materials with applications in areas like crystal engineering, drug delivery, and sensing. rsc.org

Table 3: Intermolecular Interactions in this compound Assemblies
Interaction TypeParticipating GroupsRole in Supramolecular Assembly
Hydrogen BondingN-H (donor) and C=O (acceptor) groups of the pyrimidinetrione ringPrimary driving force for self-assembly, leading to the formation of predictable patterns. nih.gov
π-π StackingPhenyl ringsContributes to the stability of the assembly by providing additional cohesive forces.
Van der Waals ForcesEntire moleculeGeneral, non-directional forces that contribute to the overall stability of the condensed phase. rsc.org

Coordination Chemistry: Pyrimidinetriones as Ligands in Metal Complexes for Material Applications

The nitrogen and oxygen atoms of the pyrimidinetrione ring in this compound can act as donor atoms, allowing the molecule to function as a ligand and coordinate to metal ions. This opens up the field of coordination chemistry for creating new metal-organic materials. The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity, magnetism, and luminescence, which are dependent on both the metal center and the ligand.

Barbituric acid and its derivatives can coordinate to metals in various modes, for example, through one or both of the nitrogen atoms or through the oxygen atoms of the carbonyl groups. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The 1-phenyl substituent can influence the electronic properties of the ligand and the steric environment around the metal center, thereby affecting the structure and properties of the final complex.

While much of the research on metal complexes of barbiturates has been in the context of their biological activity, there is potential for their application in materials science. For instance, coordination polymers or metal-organic frameworks (MOFs) could be constructed using this compound as a building block. These materials are known for their high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The design and synthesis of such materials based on pyrimidinetrione ligands is an area with significant potential for future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.